molecular formula C10H16N4O B2824547 (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one CAS No. 1807914-35-7

(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one

Cat. No. B2824547
CAS RN: 1807914-35-7
M. Wt: 208.265
InChI Key: FTAWOBCECQLSRI-WCBMZHEXSA-N
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Description

“(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,5-dimethylpyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are heterocyclic compounds containing three carbon atoms and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular formula of the compound is C13H22N4O2, and its molecular weight is 266.34 . The compound contains a pyrrolidin-2-one ring and a pyrazole ring, which are likely to contribute significantly to its chemical properties.

Scientific Research Applications

Synthesis and Transformations

One area of research involves the synthesis and transformations of pyrazolone derivatives. For example, the study on the synthesis and transformations of N-substituted pyrazolones illustrates the chemical reactivity of these compounds, leading to various substitution products and cycloadducts through acid-catalyzed reactions and treatment with specific reagents. These chemical processes are foundational for further applications in medicinal chemistry and material science (Grošelj et al., 2006).

Corrosion Inhibition

Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, which is crucial for protecting metals against degradation. The theoretical study on bipyrazolic-type organic compounds, including their inhibitory efficiency against corrosion, demonstrates the application of these compounds in materials science and engineering (Wang et al., 2006).

Antimicrobial and Anticancer Activities

Another significant area of application is in the development of antimicrobial and anticancer agents. Pyrazolone derivatives have been synthesized and evaluated for their biological activities, showing potential in the field of drug discovery and pharmaceutical sciences. For instance, the synthesis and biological evaluation of benzamide derivatives based on pyrazolone highlight their inhibitory potential against various enzymes, indicating their relevance in medicinal chemistry and therapy development (Saeed et al., 2015).

Molecular Mechanics and Spectroscopic Characterization

Research also extends to the molecular mechanics and spectroscopic characterization of pyrazolone derivatives, providing insights into their structural properties and potential therapeutic applications. The study on the molecular mechanics potential energy evaluation of pyrazolone ligands and their metal complexes contributes to understanding their analgesic, anti-inflammatory, and antipyretic activity, which can be applied in the design of new therapeutic agents (Otuokere et al., 2015).

properties

IUPAC Name

(4S,5R)-4-amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-6-7(5-12-14(6)3)10-8(11)4-9(15)13(10)2/h5,8,10H,4,11H2,1-3H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAWOBCECQLSRI-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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